

CAS number and molecular weight of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(3-Methyl-2-nitrophenyl)acetonitrile
Cat. No.:	B1282566

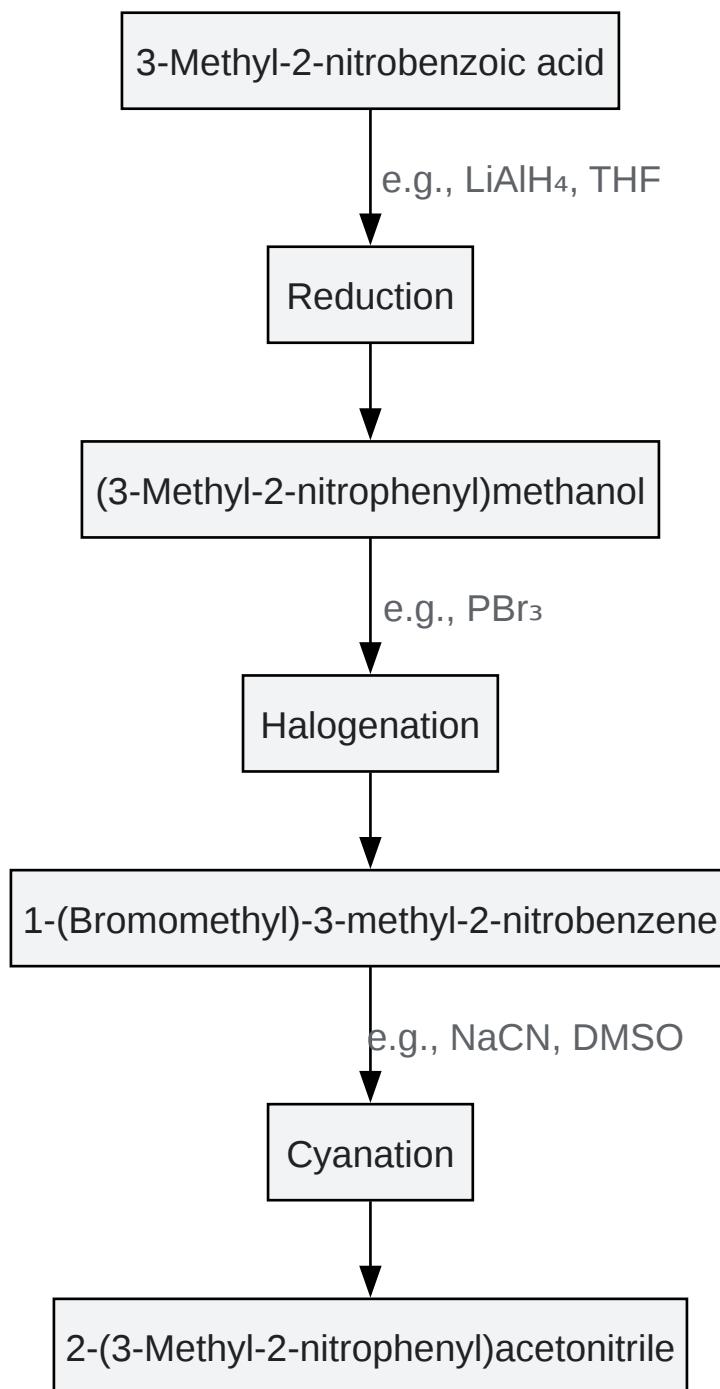
[Get Quote](#)

An In-depth Technical Guide to 2-(3-Methyl-2-nitrophenyl)acetonitrile

This technical guide provides a comprehensive overview of **2-(3-Methyl-2-nitrophenyl)acetonitrile**, a specialty chemical relevant to researchers and professionals in drug development and organic synthesis. Due to the specific isomeric substitution pattern of this compound, publicly available data is limited. This document compiles available information on related compounds and outlines a plausible synthetic approach, providing valuable insights for its preparation and potential applications.

Physicochemical Properties

Quantitative data for **2-(3-Methyl-2-nitrophenyl)acetonitrile** is not readily available in public chemical databases. However, key physicochemical properties can be calculated or inferred based on its chemical structure and data from closely related isomers.


Property	Value	Source
CAS Number	Not available	-
Molecular Formula	C ₉ H ₈ N ₂ O ₂	Calculated
Molecular Weight	176.17 g/mol	Calculated
IUPAC Name	2-(3-Methyl-2-nitrophenyl)acetonitrile	-
Appearance	Expected to be a solid at room temperature	Inferred

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for **2-(3-Methyl-2-nitrophenyl)acetonitrile** is not detailed in the public domain. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted nitrophenylacetonitrile derivatives. A potential pathway starts from 3-methyl-2-nitrobenzoic acid, a commercially available starting material.

Proposed Synthetic Workflow

The proposed synthesis involves the conversion of the carboxylic acid to a benzyl halide, followed by a nucleophilic substitution with a cyanide salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(3-Methyl-2-nitrophenyl)acetonitrile**.

Experimental Steps (Hypothetical Protocol)

- Reduction of 3-Methyl-2-nitrobenzoic acid: The starting acid is reduced to the corresponding alcohol, (3-Methyl-2-nitrophenyl)methanol. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH_4) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at low temperatures and then allowed to warm to room temperature.
- Halogenation of (3-Methyl-2-nitrophenyl)methanol: The alcohol is then converted to a benzyl halide, for instance, 1-(bromomethyl)-3-methyl-2-nitrobenzene. This can be achieved using a halogenating agent such as phosphorus tribromide (PBr_3). This step introduces a good leaving group for the subsequent nucleophilic substitution.
- Cyanation of 1-(Bromomethyl)-3-methyl-2-nitrobenzene: The final step is the introduction of the nitrile group. The benzyl bromide is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This reaction proceeds via an $\text{S}_{\text{n}}2$ mechanism to yield the target compound, **2-(3-Methyl-2-nitrophenyl)acetonitrile**.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with **2-(3-Methyl-2-nitrophenyl)acetonitrile**. However, the presence of the nitroaromatic and benzyl cyanide moieties suggests potential areas of investigation.

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.^{[1][2][3]} These activities are often mediated by the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamino derivatives that can induce cellular damage.

Benzyl cyanide derivatives have also been explored as precursors for various biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile chemical handle for further derivatization in drug discovery programs.

Given the lack of specific data, any biological evaluation of **2-(3-Methyl-2-nitrophenyl)acetonitrile** would be exploratory. Initial screening could focus on its potential as

an antimicrobial or anticancer agent, drawing parallels from the broader class of nitroaromatic compounds.

Conclusion

2-(3-Methyl-2-nitrophenyl)acetonitrile represents a specific isomer within the nitrophenylacetonitrile family for which detailed experimental data is scarce. This guide has provided a calculated molecular weight and a plausible, multi-step synthetic pathway starting from a commercially available precursor. While no biological activity has been reported, the structural motifs present in the molecule suggest that it could be a candidate for screening in antimicrobial and anticancer research. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- To cite this document: BenchChem. [CAS number and molecular weight of 2-(3-Methyl-2-nitrophenyl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282566#cas-number-and-molecular-weight-of-2-3-methyl-2-nitrophenyl-acetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com